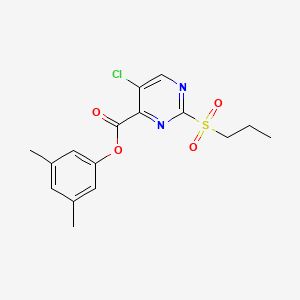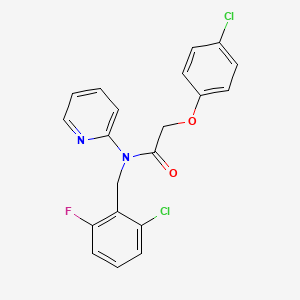
N-(2-chloro-6-fluorobenzyl)-2-(4-chlorophenoxy)-N-(pyridin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-Chloro-6-fluorophenyl)methyl]-2-(4-chlorophenoxy)-N-(pyridin-2-yl)acetamide is a complex organic compound with significant applications in various fields. This compound is characterized by the presence of multiple functional groups, including chloro, fluoro, phenoxy, and pyridinyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Chloro-6-fluorophenyl)methyl]-2-(4-chlorophenoxy)-N-(pyridin-2-yl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-chloro-6-fluorobenzyl chloride with pyridine-2-amine to form an intermediate compound.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with 4-chlorophenoxyacetic acid under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2-Chloro-6-fluorophenyl)methyl]-2-(4-chlorophenoxy)-N-(pyridin-2-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new substituted derivatives with different functional groups.
Scientific Research Applications
N-[(2-Chloro-6-fluorophenyl)methyl]-2-(4-chlorophenoxy)-N-(pyridin-2-yl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-Chloro-6-fluorophenyl)methyl]-2-(4-chlorophenoxy)-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of multiple functional groups allows it to participate in diverse biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-Chlorophenyl)methyl]-2-(4-chlorophenoxy)-N-(pyridin-2-yl)acetamide
- N-[(2-Fluorophenyl)methyl]-2-(4-chlorophenoxy)-N-(pyridin-2-yl)acetamide
- N-[(2-Bromophenyl)methyl]-2-(4-chlorophenoxy)-N-(pyridin-2-yl)acetamide
Uniqueness
N-[(2-Chloro-6-fluorophenyl)methyl]-2-(4-chlorophenoxy)-N-(pyridin-2-yl)acetamide stands out due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its reactivity and biological activity. The combination of these substituents with the phenoxy and pyridinyl groups provides a unique chemical profile, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H15Cl2FN2O2 |
|---|---|
Molecular Weight |
405.2 g/mol |
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]-2-(4-chlorophenoxy)-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C20H15Cl2FN2O2/c21-14-7-9-15(10-8-14)27-13-20(26)25(19-6-1-2-11-24-19)12-16-17(22)4-3-5-18(16)23/h1-11H,12-13H2 |
InChI Key |
MUVKTHYRLFYOIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)N(CC2=C(C=CC=C2Cl)F)C(=O)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B11313108.png)
![3,4,6-trimethyl-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11313116.png)
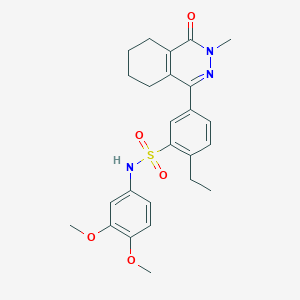
![N-(4-fluorophenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11313135.png)
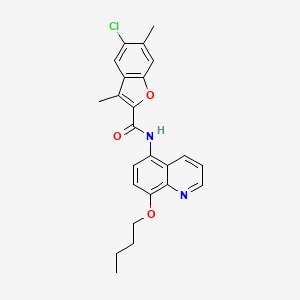
![5-{[(4-hydroxyphenyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11313141.png)
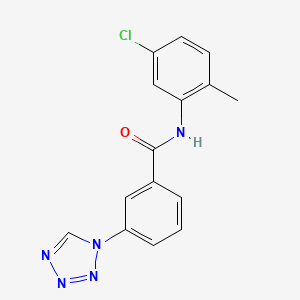
![4-[1-(2-hydroxy-3-phenoxypropyl)-1H-benzimidazol-2-yl]-1-(prop-2-en-1-yl)pyrrolidin-2-one](/img/structure/B11313149.png)
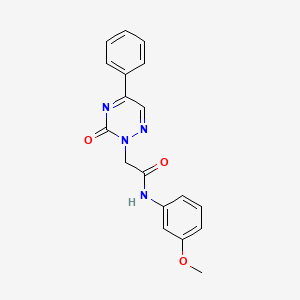
![N-(3-chlorophenyl)-2-[(4-ethyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11313161.png)
![N-(3-chloro-2-fluorophenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11313169.png)
![1-(2,5-dimethylphenoxy)-3-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]propan-2-ol](/img/structure/B11313171.png)
![N-[4-(dimethylamino)benzyl]-7,8-dimethyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide](/img/structure/B11313172.png)
